2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a structurally complex molecule combining a piperazine core, a furan-2-ylcarbonyl substituent, and a tetrahydrobenzothiazole-acetamide moiety.
Synthetic routes typically involve coupling the piperazine-furan fragment with the tetrahydrobenzothiazole-acetamide precursor under polar aprotic solvents (e.g., DMF or DMSO) to optimize yield and purity . Preliminary pharmacological studies hypothesize activity in CNS disorders, antimicrobial resistance, or cancer, though experimental validation remains ongoing .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13-4-5-14-16(11-13)27-19(20-14)21-17(24)12-22-6-8-23(9-7-22)18(25)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORZFPEDDUCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the furan-2-ylcarbonyl piperazine: This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions.
Synthesis of the benzothiazole derivative: The benzothiazole ring can be synthesized from 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling reaction: The final step involves coupling the furan-2-ylcarbonyl piperazine with the benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Research: It can be used to study the interactions between small molecules and biological targets.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its synergistic integration of pharmacophores :
- Furan-2-carbonyl-piperazine : Enhances hydrogen bonding and π-π stacking with targets.
- Tetrahydrobenzothiazole : Provides conformational rigidity and lipophilicity.
Below is a comparative analysis with structurally related analogs:
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | Methoxyphenyl instead of furan-2-carbonyl on piperazine | Reduced aromatic stacking potential; altered electronic profile | Moderate serotonin receptor affinity | |
| 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide | Lacks tetrahydrobenzothiazole moiety | Simplified structure with lower molecular weight | Antimicrobial activity (in vitro) | |
| N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide | Piperazine methyl group; furan directly linked to acetamide | Absence of bicyclic benzothiazole reduces target specificity | Broad-spectrum antimicrobial | |
| 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate | Oxalate salt; thiazole instead of tetrahydrobenzothiazole | Improved solubility but reduced CNS penetration | Anticancer (apoptosis induction) |
Structural and Functional Insights
Piperazine Modifications :
- Furan-2-carbonyl (target compound) vs. 4-methoxyphenyl (): The furan group’s electron-rich nature may enhance binding to targets like dopamine D2 receptors compared to methoxy-substituted analogs .
- Fluorophenyl derivatives (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methylbenzothiazol-2-yl)acetamide): Fluorination increases metabolic stability but may reduce CNS activity due to higher polarity .
- Acetamide-Linked Moieties: Tetrahydrobenzothiazole (target compound) vs. Benzodioxane derivatives (): These lack the furan-piperazine motif, resulting in divergent mechanisms (e.g., anti-inflammatory vs. antimicrobial) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
